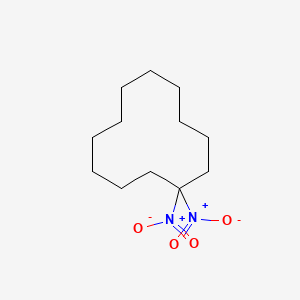
1,1-Dinitrocyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dinitrocyclododecane is an organic compound with the molecular formula C12H22N2O4 It is a cycloalkane derivative where two nitro groups are attached to the same carbon atom in a twelve-membered ring
Vorbereitungsmethoden
The synthesis of 1,1-Dinitrocyclododecane typically involves nitration reactions. One common method is the nitration of cyclododecane using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Cyclododecane is treated with a nitrating mixture (HNO3/H2SO4) at low temperatures to introduce nitro groups.
Purification: The reaction mixture is then neutralized and purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1-Dinitrocyclododecane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form dinitro derivatives with different oxidation states.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed include amines, substituted cyclododecanes, and oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dinitrocyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1-Dinitrocyclododecane exerts its effects depends on the specific application. In biological systems, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Dinitrocyclododecane can be compared with other nitrocycloalkanes, such as:
1,1-Dinitrocyclohexane: A six-membered ring analogue with similar chemical properties but different reactivity due to ring size.
1,1-Dinitrocyclooctane: An eight-membered ring compound with comparable reactivity but different physical properties.
1,1-Dinitrocyclodecane: A ten-membered ring compound with similar chemical behavior but distinct steric effects.
The uniqueness of this compound lies in its twelve-membered ring structure, which imparts specific steric and electronic properties that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
84065-76-9 |
|---|---|
Molekularformel |
C12H22N2O4 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
1,1-dinitrocyclododecane |
InChI |
InChI=1S/C12H22N2O4/c15-13(16)12(14(17)18)10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2 |
InChI-Schlüssel |
GQYUALUIENRERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
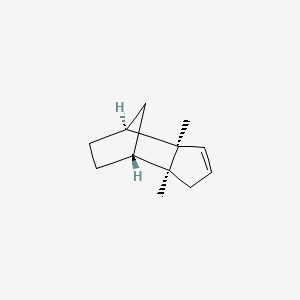
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
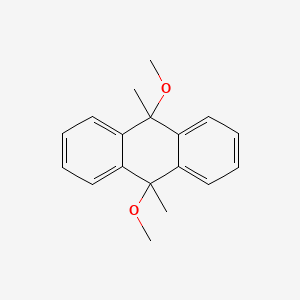
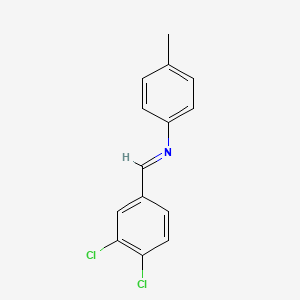
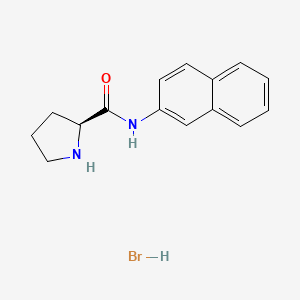

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

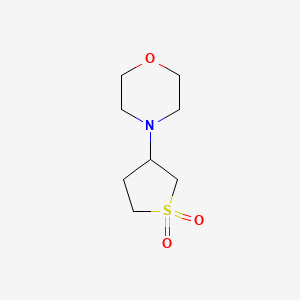

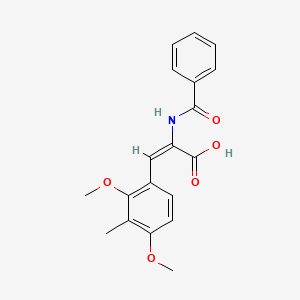
![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)
